methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate
Overview
Description
Scientific Research Applications
1. Glycine Transporter 1 Inhibition
Methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound, in a structurally diverse form, exhibited potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile in rats, leading to an increase in cerebrospinal fluid concentration of glycine (Yamamoto et al., 2016).
2. Synthesis of Novel Derivatives
Research has explored the synthesis of new derivatives using similar chemical structures. For example, the possibility of synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives has been demonstrated using a similar molecular structure (Palamarchuk et al., 2019).
3. Structural Analysis of Similar Compounds
Studies have also been conducted on the structural analysis of compounds with similar molecular features. For instance, the crystal structures of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors were analyzed, demonstrating significant similarities in their dihedral angles and distances between atoms (Li et al., 2005).
4. Crystal Structure Characterization
The compound's molecular structure has been investigated through X-ray crystallography, revealing interactions and molecular packing patterns in crystals (Mao et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
This compound acts as an ACC inhibitor . By binding to the ACC enzyme, it prevents the conversion of acetyl-CoA to malonyl-CoA, thereby inhibiting fatty acid synthesis. This disruption in fatty acid metabolism can lead to growth inhibition and eventual death of the organism.
Biochemical Pathways
The inhibition of ACC disrupts the fatty acid synthesis pathway . This pathway is essential for the production of lipids, which are vital components of cell membranes and energy storage molecules. The disruption of this pathway can lead to a variety of downstream effects, including impaired cell growth and proliferation.
Pharmacokinetics
This means it is converted into its active form in the organism after administration, typically through hydrolysis of the methyl ester .
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of the organism due to the disruption of fatty acid metabolism . This can lead to the death of the organism, making this compound effective as a herbicide.
Properties
IUPAC Name |
methyl (2S)-2-acetamido-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-10(25)24-15(17(26)27-2)7-11-3-5-13(6-4-11)28-16-14(19)8-12(9-23-16)18(20,21)22/h3-6,8-9,15H,7H2,1-2H3,(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWSKWRQFBEES-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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